

Commercial Availability and Synthetic Guidance for 2-(2H-tetrazol-5-yl)pyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2H-tetrazol-5-yl)pyrazine

Cat. No.: B097491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Technical Overview

This guide provides an in-depth overview of the commercial availability of **2-(2H-tetrazol-5-yl)pyrazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Additionally, it outlines a common synthetic route and standard characterization methodologies, offering a valuable resource for researchers engaged in its study and application.

Commercial Suppliers and Availability

2-(2H-tetrazol-5-yl)pyrazine, identified by CAS Number 16289-54-6, is available from several commercial chemical suppliers. The following table summarizes the availability from a selection of vendors. Researchers are advised to consult the suppliers' websites for the most current information on stock, purity, and pricing.

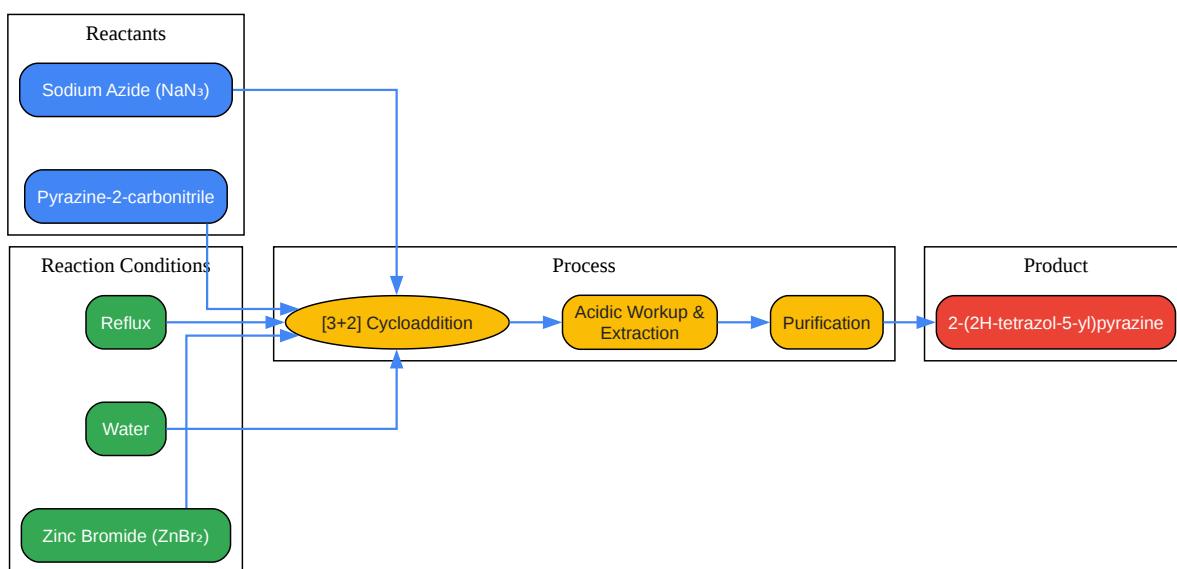
Supplier	Product Number	Purity	Available Quantities
Sigma-Aldrich	BL3H97F02FAF	-	Inquire
Smolecule	16289-54-6	-	Inquire
Parchem	16289-54-6	-	Inquire
BOC Sciences	16289-54-6	≥ 97% (HPLC)	Inquire
Ruixibiotech	16289-54-6	>95%	Inquire

Experimental Protocols

A prevalent and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This approach is applicable to the preparation of **2-(2H-tetrazol-5-yl)pyrazine**.

Synthesis of 2-(2H-tetrazol-5-yl)pyrazine

Reaction: The synthesis involves the reaction of pyrazine-2-carbonitrile with sodium azide, often in the presence of a catalyst such as a zinc salt in an aqueous medium.[\[1\]](#)[\[4\]](#)


Materials:

- Pyrazine-2-carbonitrile
- Sodium azide (NaN₃)
- Zinc bromide (ZnBr₂) or other suitable Lewis acid catalyst
- Water (deionized)
- Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- To a round-bottomed flask, add pyrazine-2-carbonitrile, sodium azide, and zinc bromide in water.[\[1\]](#)
- The reaction mixture is heated to reflux with vigorous stirring for a specified period (typically several hours to 24 hours).[\[1\]](#) The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The pH of the aqueous layer is adjusted to be acidic (pH ~1) by the addition of hydrochloric acid.[\[1\]](#)

- The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate.[1]
- The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2-(2H-tetrazol-5-yl)pyrazine** can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

*Synthesis workflow for **2-(2H-tetrazol-5-yl)pyrazine**.*

Characterization of 2-(2H-tetrazol-5-yl)pyrazine

The structural confirmation of the synthesized **2-(2H-tetrazol-5-yl)pyrazine** can be achieved through standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atoms and the tetrazole substituent. The tetrazole NH proton may appear as a broad singlet.[6][7][8][9]
- ^{13}C NMR: The carbon NMR spectrum will display resonances for the carbon atoms in both the pyrazine and tetrazole rings. The chemical shift of the tetrazole ring carbon is a key diagnostic signal.[6]

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for the N-H bond of the tetrazole ring, C=N and N=N stretching vibrations within the heterocyclic rings, and C-H bonds of the pyrazine ring are expected.[10][11][12]

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for tetrazole derivatives. The fragmentation pattern can provide further structural information. A characteristic fragmentation for 5-substituted 1H-tetrazoles in positive ion mode is the loss of a neutral HN_3 molecule, while in negative ion mode, the loss of N_2 is often observed.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazole(288-94-8) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesciencesite.com [lifesciencesite.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Guidance for 2-(2H-tetrazol-5-yl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097491#commercial-suppliers-and-availability-of-2-2h-tetrazol-5-yl-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com